Decarestrictine N
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
147705-04-2 |
|---|---|
Molecular Formula |
C10H16O5 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
(2R,4S,5Z,7R,8R)-4,7,8-trihydroxy-2-methyl-2,3,4,7,8,9-hexahydrooxecin-10-one |
InChI |
InChI=1S/C10H16O5/c1-6-4-7(11)2-3-8(12)9(13)5-10(14)15-6/h2-3,6-9,11-13H,4-5H2,1H3/b3-2-/t6-,7-,8-,9-/m1/s1 |
InChI Key |
HWMMWMJBUOCCFZ-AGNFKBHSSA-N |
SMILES |
CC1CC(C=CC(C(CC(=O)O1)O)O)O |
Isomeric SMILES |
C[C@@H]1C[C@@H](/C=C\[C@H]([C@@H](CC(=O)O1)O)O)O |
Canonical SMILES |
CC1CC(C=CC(C(CC(=O)O1)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Decarestrictine N; Decarestrictin N; AC1O5ZG0. |
Origin of Product |
United States |
Structural Characterization and Stereochemical Elucidation of Decarestrictine N
Advanced Spectroscopic Methods for Structure Determination
Spectroscopic methods play a fundamental role in establishing the planar structure of natural products like Decarestrictine N. These techniques provide detailed information about the types of atoms present, their connectivity, and their local electronic environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the carbon-hydrogen framework and the functional groups within a molecule. For decarestrictines, including this compound, analysis of one-dimensional (1D) NMR spectra, such as ¹H NMR and ¹³C NMR, provides characteristic signals corresponding to different types of protons and carbons. metabolomicsworkbench.orgnih.govwikipedia.org
Proton NMR spectra reveal the number of distinct hydrogen atoms, their chemical environments (indicated by chemical shift), and their connectivity to neighboring protons (revealed by splitting patterns and coupling constants). metabolomicsworkbench.orgwikipedia.org Carbon-13 NMR spectra provide information on the carbon skeleton, with chemical shifts indicating the hybridization and functionalization of each carbon atom. metabolomicsworkbench.orgwikipedia.org
Furthermore, two-dimensional (2D) NMR techniques are crucial for establishing connectivities and spatial relationships between atoms. Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely applied to correlate signals from coupled protons, directly bonded carbon-proton pairs, and protons and carbons separated by multiple bonds, respectively. Analysis of these correlations allows for the assembly of the different structural fragments identified from the 1D spectra, leading to the determination of the complete planar structure of this compound.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful technique used to determine the accurate mass of a molecule, which is essential for confirming its elemental composition and thus its molecular formula. In HRESIMS, the sample is ionized, and the mass-to-charge ratio of the ions is measured with high precision.
For this compound, HRESIMS data provides a highly accurate molecular weight, typically observed as protonated or cationized molecular ions (e.g., [M+H]⁺ or [M+Na]⁺). By comparing the experimentally determined accurate mass with theoretically calculated masses for various possible elemental compositions, the molecular formula of this compound can be unequivocally determined. This information is complementary to NMR data and is vital for confirming the proposed structure. metabolomicsworkbench.orgwikipedia.org
Determination of Relative and Absolute Stereochemistry
Determining the relative and absolute stereochemistry of a chiral molecule like this compound is crucial as it defines its three-dimensional structure, which directly impacts its biological activity. Several methods are employed for this purpose.
X-ray Diffraction Analysis
X-ray diffraction analysis is a definitive method for determining the precise three-dimensional structure of crystalline compounds, including the relative and absolute configurations of chiral centers. This technique requires a high-quality single crystal of the compound. When X-rays interact with the electron cloud of atoms in a crystal lattice, they diffract in a pattern that is unique to the arrangement of atoms.
While a direct X-ray crystal structure of this compound may not always be available, X-ray analysis of related decarestrictines, such as Decarestrictine D and a derivative of Decarestrictine B, has been instrumental in establishing the core stereochemistry of the decarestrictine family. nih.gov The stereochemical information obtained from these related structures can often be correlated to this compound, especially if they share common structural features and are isolated from similar sources, suggesting a common biosynthetic pathway. nih.gov
Modified Mosher Method
The modified Mosher method is a widely used empirical technique for determining the absolute configuration of secondary alcohol functionalities within a molecule. This method involves the derivatization of the secondary alcohol with both enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), specifically the acid chlorides, (R)- and (S)-MTPA-Cl. This reaction yields diastereomeric esters.
The ¹H NMR spectra of these two diastereomeric Mosher esters are then carefully analyzed. The differences in chemical shifts (Δδ = δS-MTPA ester - δR-MTPA ester) of the protons in the vicinity of the derivatized alcohol are diagnostic of the absolute configuration of the secondary alcohol center. Based on established empirical rules, the sign of the Δδ values for protons on either side of the chiral center allows for the assignment of its absolute configuration. This method has been applied to determine the stereochemistry of secondary alcohol groups present in decarestrictine analogues.
Electronic Circular Dichroism (ECD) Calculations
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. The resulting ECD spectrum, which shows Cotton effects (peaks or troughs) at specific wavelengths, is highly sensitive to the three-dimensional structure and absolute configuration of a chiral compound.
To determine the absolute configuration using ECD, experimental ECD spectra are compared with theoretical ECD spectra calculated for possible stereoisomers using computational methods, typically Time-Dependent Density Functional Theory (TDDFT). This process involves calculating the low-energy conformers of each possible stereoisomer and then simulating their ECD spectra. The absolute configuration is assigned to the stereoisomer whose calculated ECD spectrum best matches the experimental spectrum. ECD calculations, often coupled with TDDFT, have been utilized in the stereochemical analysis of decarestrictines and related natural products. metabolomicsworkbench.org
Here are some examples of data types that would be relevant to the structural characterization and stereochemical elucidation of this compound, based on the methods described:
| Spectroscopic Method | Data Type | Information Provided |
| NMR Spectroscopy | ¹H NMR Chemical Shifts | Environment of hydrogen atoms |
| ¹³C NMR Chemical Shifts | Environment of carbon atoms | |
| Coupling Constants | Connectivity and dihedral angles | |
| 2D NMR Correlations | Through-bond (COSY, HSQC, HMBC) and through-space (NOESY) connectivities | |
| HRESIMS | Accurate Mass (m/z) | Molecular formula |
| X-ray Diffraction | Unit Cell Parameters | Crystal lattice dimensions |
| Atomic Coordinates | Precise 3D position of atoms | |
| Bond Lengths and Angles | Molecular geometry | |
| Absolute Structure (Flack parameter) | Absolute configuration (if heavy atoms are present) | |
| Modified Mosher Method | Δδ Values (δS - δR) | Absolute configuration of secondary alcohols |
| ECD Spectroscopy | Wavelength vs. Δελ | Chiroptical properties |
| ECD Calculations | Calculated ECD Spectra | Predicted chiroptical properties for specific stereoisomers |
DP4+ Probability Analysis
DP4+ probability analysis is a computational tool used in conjunction with NMR data to assign the correct stereoisomer among a set of possibilities nih.govresearchgate.netresearchgate.netresearcher.life. This method calculates the probability of a proposed structure matching the experimental NMR data compared to other possible diastereomers researchgate.netresearchgate.net. By comparing calculated NMR chemical shifts for different candidate stereoisomers with experimentally obtained NMR data, the DP4+ analysis provides a statistical measure of confidence for the assigned structure researchgate.netresearchgate.net. This approach has been successfully applied in the stereochemical elucidation of natural products, including decarestrictine analogs nih.govx-mol.netresearchgate.netresearcher.life.
A study on new decarestrictine analogs utilized DP4+ probability analysis, alongside other methods like modified Snatzke's method and ECD calculations, to determine their absolute configurations nih.govx-mol.netresearchgate.netresearcher.life. The analysis involves calculating the total absolute deviation (TAD) and mean absolute error (MAE) between calculated and experimental NMR shifts for various diastereoisomers researchgate.netresearchgate.net.
Computational and Theoretical Approaches in Stereochemistry and Conformational Analysis
Computational and theoretical approaches play a vital role in the stereochemical and conformational analysis of complex molecules like this compound jst.go.jpoup.comiupac.orgprinceton.edu. These methods complement experimental data by providing insights into the molecule's preferred three-dimensional structures and the energy landscapes associated with different conformations iupac.orgprinceton.edu.
In the context of stereochemistry, computational methods, including Density Functional Theory (DFT) calculations, are used for predicting NMR chemical shifts and ECD spectra, which are then compared with experimental data for absolute configuration assignment oup.comnih.govresearchgate.net. For instance, DFT calculation-based NMR studies have been used in the structural confirmation and revision of decarestrictine isomers oup.com. The integration of computational analysis with experimental NMR data, often using methods like the Karplus equation to relate J-couplings to dihedral angles, is a powerful approach for conformational analysis soton.ac.uk.
Computational methods are not only used for confirming structures but also in the design of synthetic routes by predicting the stereochemical outcome of reactions scielo.brcolab.ws. The stereoselective synthesis of decarestrictine family members has been a subject of research, highlighting the importance of controlling stereochemistry during synthesis researchgate.netscielo.brcolab.wsjst.go.jp.
Natural Occurrence and Bioprospecting of Decarestrictine N and Analogues
Fungal Production and Isolation
Fungi, particularly from the Penicillium genus, are prominent producers of decarestrictines and related secondary metabolites jst.go.jpresearchgate.netjst.go.jp. The isolation of these compounds from fungal cultures involves various methodologies to separate and purify the target molecules.
Identification of Producing Fungal Strains
Several fungal strains have been identified as producers of decarestrictines and their analogues. These include species within the Penicillium and Botryotrichum genera.
Penicillium simplicissimum : This species is known to produce a range of decarestrictines, including decarestrictines G, L, H, I, K, and M, in addition to other secondary metabolites wikipedia.org. It has also been identified as a producer of decarestrictines A to D jst.go.jpresearchgate.net. A strain of Penicillium simplicissimum JXCC5 was isolated from the root soil of Ophiocordyceps sinensis mdpi.com.
Penicillium sp. YUD18003 : A soil-derived fungus, Penicillium sp. YUD18003, associated with Gastrodia elata, has been found to produce two new decarestrictine analogues, decarestrictine P and penicitone, along with eight known homologous compounds nih.govresearchgate.net.
Botryotrichum sp. : Fungicolous isolates of Botryotrichum sp., such as strain NRRL 38180, are producers of decarestrictine analogues known as botryolides (Botryolides A-E) npatlas.orgnpatlas.orgacs.orgnih.gov. Decarestrictine D has also been isolated from cultures of a fungicolous isolate of Botryotrichum sp. acs.orgnih.gov.
Penicillium sacculum : A coprophilous isolate of Penicillium sacculum has led to the identification of a new decarestrictine-derived metabolite, alongside known compounds like decarestrictine B and decarestrictine I uiowa.edu.
Penicillium corylophilum : This species is another producer of decarestrictines, including decarestrictines A to D jst.go.jpresearchgate.net. Penicillium corylophilum isolates have been obtained from various sources, including indoor air samples and moldy building materials tandfonline.comtandfonline.com.
The identification of these strains is crucial for the targeted production and isolation of specific decarestrictine compounds.
| Fungal Strain | Associated Decarestrictines/Analogues Produced |
| Penicillium simplicissimum | Decarestrictines A, B, C, D, G, H, I, K, M, L |
| Penicillium sp. YUD18003 | Decarestrictine P, Penicitone, and eight known homologous compounds |
| Botryotrichum sp. | Botryolides A-E, Decarestrictine D |
| Penicillium sacculum | Decarestrictine B, Decarestrictine I, and a new decarestrictine-derived metabolite |
| Penicillium corylophilum | Decarestrictines A, B, C, D |
Isolation Methodologies
The isolation of decarestrictines from fungal cultures typically involves a combination of chromatographic and spectroscopic techniques.
Chromatographic methods are used to separate the compounds from the complex mixture of metabolites produced by the fungi. Techniques such as column chromatography, flash chromatography, and high-performance liquid chromatography (HPLC) are commonly employed frontiersin.orgnih.govsci-hub.semdpi.com. Centrifugal partition chromatography has also been used in the isolation of natural products mdpi.com. Thin layer chromatography can be used for monitoring and fractionation nih.gov.
Spectroscopic methods are essential for the structural elucidation and identification of the isolated compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D NMR, is a primary technique for determining the structure and relative configuration of decarestrictines researchgate.netnih.govresearchgate.netacs.orgnih.govuiowa.edumdpi.com. Mass spectrometry (MS), particularly high-resolution electrospray ionization mass spectrometry (HR-ESI-MS), is used to determine the molecular weight and formula of the compounds nih.govresearchgate.netacs.orgnih.govuiowa.edu. X-ray crystallography can provide definitive structural and stereochemical information researchgate.netnih.gov. UV spectroscopy can also be used in the analysis of these compounds sci-hub.se.
| Isolation Methodology | Application |
| Chromatography | Separation and purification of compounds |
| Spectroscopy | Structural elucidation and identification |
| NMR | Structure and relative configuration determination |
| MS (HR-ESI-MS) | Molecular weight and formula determination |
| X-ray Crystallography | Definitive structural and stereochemical analysis |
| UV Spectroscopy | Analysis of compounds |
Ecological Context of Fungal Sources
The ecological niche from which fungal strains are isolated can influence the types of secondary metabolites they produce. Decarestrictine-producing fungi have been found in various ecological contexts.
Soil-Derived Fungi
Soil is a rich source of diverse microorganisms, including fungi that produce a wide array of natural products. Penicillium species are commonly found in soil researchgate.net. Penicillium sp. YUD18003, which produces decarestrictine P and penicitone, was isolated from soil associated with Gastrodia elata nih.govresearchgate.net. Penicillium simplicissimum, a known producer of several decarestrictines, has also been isolated from soil mdpi.com. Studies focusing on soil-derived fungi continue to reveal new decarestrictine analogues researchgate.net.
Fungicolous Fungi
Fungicolous fungi are those that grow on other fungi. This ecological interaction can lead to the production of secondary metabolites involved in antagonism or competition uiowa.edu. Botryotrichum sp., a fungicolous isolate, is a source of botryolides, which are decarestrictine analogues npatlas.orgnpatlas.orgacs.orgnih.gov. Research on fungicolous fungi has demonstrated their potential to yield bioactive fungal metabolites, including antifungal agents researchgate.net.
Discovery of Decarestrictine Analogues (e.g., Botryolides A-E, Decarestrictine P, Penicitone)
The discovery of decarestrictine analogues has primarily occurred through the investigation of secondary metabolites produced by various fungal species. Notably, a family of new 10-membered lactones, including decarestrictines A, B, C, and D, were initially detected through chemical screening of Penicillium species, specifically Penicillium simplicissimum and Penicillium corylophilum. researchgate.netgithub.io
More recently, the exploration of fungicolous and soil-derived fungi has led to the identification of further decarestrictine analogues. Botryolides A-E, for instance, were isolated from cultures of a fungicolous isolate of Botryotrichum sp. (NRRL 38180). metabolomicsworkbench.org This discovery also yielded decarestrictine D and sterigmatocystin. metabolomicsworkbench.org Another study focusing on a soil fungus, Penicillium sp. YUD18003, associated with Gastrodia elata, resulted in the isolation of two new decarestrictine analogues: decarestrictine P and penicitone. nih.gov These findings highlight the ongoing potential of bioprospecting in fungal sources for novel decarestrictine-related compounds.
Structural Diversity within Analogues
Decarestrictine analogues exhibit structural diversity, primarily centered around the 10-membered macrolactone core characteristic of the decarestrictine class. researchgate.netmetabolomicsworkbench.org While sharing this fundamental scaffold, analogues differ in features such as the number and position of hydroxyl groups, the presence and configuration of double bonds, and modifications to the ring system or attached side chains.
For example, the initially discovered decarestrictines A to D varied in their oxygenation patterns between carbons C-3 and C-7. researchgate.netgithub.io Botryolides A-D are described as new decarestrictine analogues, while botryolide E is a biosynthetically related gamma-lactone also isolated from Botryotrichum sp. metabolomicsworkbench.org Decarestrictine P is characterized as a decanolide, and penicitone as a long-chain polyhydroxyketone, indicating significant structural departures from the core decarestrictine macrolide, although considered analogues based on their fungal origin and potential biosynthetic relationship. nih.gov
The structural elucidation of these analogues relies heavily on spectroscopic techniques, including 2D NMR and mass spectrometry data, with X-ray diffraction analysis and modified Mosher methods employed to establish relative and absolute configurations. researchgate.netmetabolomicsworkbench.orgnih.gov The inherent flexibility of the 10-membered macrolactone core can present challenges in the complete determination of relative configurations using NMR data alone. metabolomicsworkbench.org
Analogues with Modified Oxidation Patterns
A key aspect of the structural diversity observed in decarestrictine analogues lies in their modified oxidation patterns. Compared to the parent decarestrictine structures, these analogues feature variations in the placement and nature of oxygen-containing functional groups, such as hydroxyls, ketones, and epoxides, around the macrocycle. researchgate.netmetabolomicsworkbench.org
Biosynthetic Pathways and Engineering of Decarestrictine N
Polyketide Origin of Decarestrictine Scaffolds
The fundamental structure of the decarestrictine lactones, including Decarestrictine N, is established through a polyketide pathway nih.govmarquette.edursc.org. Feeding experiments using isotopically labeled precursors, such as [13C]-labelled acetates and [2-13C]-malonic acid, with Penicillium simplicissimum have provided evidence for the polyketide origin of the ten-membered lactone ring rsc.org. The various decarestrictines appear to arise from a common pentaketide (B10854585) precursor nih.govrsc.org. Polyketides are synthesized by the successive condensation of carboxylic acid extender units, similar to fatty acid biosynthesis, with structural diversity achieved through the use of alternative extender units and variations in post-condensation reactions mdpi.com.
Post-Polyketide Synthase (PKS) Modifications
Following the formation of the pentaketide precursor by polyketide synthase (PKS), a series of post-PKS modifications occur, leading to the diverse structures observed within the decarestrictine family nih.govrsc.org. These modifications are crucial for generating the specific functionalities and stereochemistry of each decarestrictine congener. The oxygenation pattern in decarestrictines has been investigated using incorporation studies with labeled acetate (B1210297) and oxygen gas, providing detailed insights into these post-PKS steps rsc.org.
Mechanistic Investigations of Biosynthetic Transformations
The conversion of the common pentaketide precursor into the various decarestrictines involves both enzymatically catalyzed and non-enzymatic reaction steps nih.gov.
Enzymes play a significant role in the biosynthetic sequence of decarestrictines, facilitating specific chemical transformations of the polyketide scaffold nih.govinformahealthcare.com. While specific enzymatic steps leading directly to this compound are not detailed in the provided information, the biosynthesis of other decarestrictine family members involves enzymatic reactions. For example, a thioesterase enzyme, DcsB, from the decarestrictine C1 biosynthetic pathway, has been shown to efficiently perform medium-ring lactonizations, a crucial step in forming the characteristic ten-membered ring escholarship.org. Enzymatic reactions in biosynthesis can involve various mechanisms, including nucleophilic, electrophilic, pericyclic, and radical cascades nih.gov.
A key and unexpected step in the late biosynthesis of the decarestrictine family is a non-enzymatic conversion nih.govresearchgate.netresearchgate.net. Under acidic conditions during fermentation, decarestrictines A1 and A2 are converted into this compound and Decarestrictine O, as well as the main product Decarestrictine D nih.govresearchgate.netresearchgate.netresearchgate.net. This highlights the significant influence of environmental factors, such as pH, on the final metabolite profile during fermentation nih.govresearchgate.netresearchgate.net. Mechanistic aspects of this non-enzymatic reaction have been described, providing a more detailed understanding of its role in the biosynthetic pathway nih.govresearchgate.netresearchgate.net.
Enzymatically Catalyzed Reactions
Biosynthetic Relationship to Other Decarestrictine Family Members
This compound is biosynthetically related to other members of the decarestrictine family, arising from a common pentaketide precursor and undergoing a series of shared and distinct post-PKS modifications nih.govmarquette.edursc.orginformahealthcare.com. The non-enzymatic conversion of Decarestrictines A1 and A2 into this compound and O under acidic conditions demonstrates a direct biosynthetic link between these compounds nih.govresearchgate.netresearchgate.netresearchgate.net. This relationship illustrates how variations in reaction conditions during the later stages of biosynthesis can lead to the production of different decarestrictine congeners nih.govresearchgate.netresearchgate.net.
Strategies for Manipulating Metabolite Patterns in Fermentation (e.g., pH-Static Fermentations)
The understanding of the biosynthetic pathway, particularly the influence of pH on the non-enzymatic conversion steps, has allowed for the development of strategies to manipulate the secondary metabolite pattern produced during fermentation of Penicillium simplicissimum nih.govmarquette.edursc.orginformahealthcare.comresearchgate.netresearchgate.net. By applying techniques such as pH-static fermentations, researchers can control the acidity of the culture broth and thereby influence the conversion of precursors like Decarestrictines A1 and A2 nih.govresearchgate.netresearchgate.netresearchgate.net. This directed fermentation process allows for the preferential production of desired members of the decarestrictine family, including this compound nih.govresearchgate.netresearchgate.net. This demonstrates the potential for engineering fermentation conditions to optimize the yield of specific natural products nih.govresearchgate.netresearchgate.netd-nb.infodiva-portal.org.
Based on the conducted search, detailed information specifically on the identification and functional characterization of the this compound gene cluster in Penicillium canescens was not found. The search results provided information on:
The identification and characterization of a 12-gene cluster responsible for the biosynthesis of 15-deoxyoxalicine B, a different meroterpenoid, in Penicillium canescens. semanticscholar.orgrsc.orgresearchgate.net
The production of decarestrictine analogs by a different Penicillium species (Penicillium sp. YUD18003). researchgate.netresearchgate.net
The gene cluster responsible for Decarestrictine C1 biosynthesis in Aspergillus nidulans. nih.gov
General information about gene clusters in Penicillium and methods for functional characterization of biosynthesis genes. nih.govjlsteenwyk.comnih.govudl.catfrontiersin.orgfrontiersin.org
Biosynthetic studies on the decarestrictine family in Penicillium simplicissimum, indicating a polyketide origin and discussing biosynthetic relationships of decarestrictines B and D. rsc.org
While Penicillium canescens is known to produce various secondary metabolites and gene clusters have been characterized in this species for other compounds, and other Penicillium species produce decarestrictines, the specific data required to detail the identification and functional characterization of the this compound gene cluster within Penicillium canescens is not present in the provided search results.
Therefore, it is not possible to generate the requested section "4.6. Gene Cluster Identification and Functional Characterization (e.g., in Penicillium canescens)" focusing solely on this compound based on the available information.
Total Synthesis Strategies and Stereocontrol of Decarestrictine N
Rationale and Significance of Synthetic Efforts
The synthesis of decarestrictine N and related decarestrictines is driven by their interesting biological properties. For instance, decarestrictine J has been identified as a novel inhibitor of cholesterol biosynthesis. nih.gov The decarestrictine family as a whole has been studied for its potential as inhibitors of cholesterol biosynthesis. These biological activities make the decarestrictines attractive targets for total synthesis, allowing for the exploration of their structure-activity relationships and potentially leading to the development of new therapeutic agents. Synthetic efforts also serve to confirm the proposed structures and absolute stereochemistry of these natural products. The synthesis of these ten-membered lactones is noted as challenging, particularly in achieving the correct stereoisomer.
Convergent and Stereoselective Approaches
Syntheses of other decarestrictines, such as Decarestrictine I and O, have been reported using convergent and stereoselective total synthesis strategies. These strategies often involve the preparation of key intermediates with established stereochemistry, which are then coupled and cyclized to form the final macrocyclic structure. For example, a convergent stereoselective total synthesis of decarestrictine I and botryolide B invoked a common synthetic strategy involving the ring-closing metathesis of epoxy dienoic esters obtained through Yamaguchi esterification. Stereoselective total syntheses of decarestrictine O have also been reported using convergent strategies starting from readily available materials.
Key Methodologies in Decarestrictine Synthesis
The total synthesis of this compound and its analogs relies on the effective application of several key organic methodologies to construct the carbon skeleton and install the required functional groups with precise stereochemical control.
Ring-Closing Metathesis (RCM) Protocols
Ring-closing metathesis (RCM) is a powerful tool widely used in the synthesis of cyclic structures, including the macrocyclic lactone core of decarestrictines. RCM involves the intramolecular coupling of two terminal alkenes to form a cycloalkene, often catalyzed by ruthenium-based catalysts such as Grubbs catalysts or Hoveyda-Grubbs catalysts. This methodology is particularly valuable for the formation of medium-sized rings, which can be synthetically challenging.
RCM protocols have been successfully applied in the total synthesis of several decarestrictine family members, including Decarestrictine I, J, and O. For instance, RCM was a key step in the convergent stereoselective total synthesis of decarestrictine I and botryolide B. Similarly, stereoselective total syntheses of decarestrictine J and O have utilized RCM for the construction of the macrocycle. The efficiency and functional group tolerance of modern RCM catalysts contribute significantly to their utility in the synthesis of complex polyoxygenated macrocycles like the decarestrictines.
Sharpless Asymmetric Epoxidation
The Sharpless asymmetric epoxidation is a highly enantioselective reaction used to convert primary and secondary allylic alcohols into epoxy alcohols. This method is instrumental in introducing chirality into a molecule at an early stage of synthesis with high predictability. The reaction typically employs a titanium catalyst, a chiral diethyl tartrate (DET) or diisopropyl tartrate (DIPT) ligand, and an organic hydroperoxide as the oxidant.
Sharpless asymmetric epoxidation has been employed in the synthesis of intermediates for decarestrictine family members, such as Decarestrictine J and O. nih.gov For example, the synthesis of (-)-decarestrictine J involved obtaining an epoxy alcohol intermediate through the Sharpless asymmetric epoxidation of a trans-allylic alcohol using (-)-DET. nih.gov The choice of the chiral tartrate ester ligand ((+)- or (-)-DET or DIPT) dictates the stereochemistry of the resulting epoxide.
Samarium(II) Iodide-Promoted Intramolecular Reformatsky Reactions
Samarium(II) iodide (SmI2) is a powerful one-electron reducing agent used in various carbon-carbon bond forming reactions. In the context of decarestrictine synthesis, SmI2-promoted intramolecular Reformatsky reactions have been utilized to construct the lactone ring. The Reformatsky reaction typically involves the reaction of an α-halo ester with a ketone or aldehyde in the presence of a metal, such as zinc, to form a β-hydroxy ester. SmI2 can promote similar reactions, often under mild conditions.
An intramolecular SmI2-promoted Reformatsky reaction was a key step in the total synthesis of (-)-decarestrictine J. nih.gov This reaction involved the cyclization of a bromoacetoxy aldehyde intermediate to form a keto lactone, which was subsequently converted to the target molecule. nih.gov The use of SmI2 in this context allows for the formation of the ten-membered lactone ring.
Yamaguchi Esterification
Yamaguchi esterification, also known as the Yamaguchi coupling reaction, is a mild and efficient method for the formation of esters, particularly macro-lactones. The reaction utilizes 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) in the presence of a base (such as triethylamine) to activate a carboxylic acid, followed by coupling with an alcohol in the presence of 4-dimethylaminopyridine (B28879) (DMAP). This method is known for its high yields and regioselectivity, making it suitable for the challenging macrocyclization step in the synthesis of decarestrictines.
Yamaguchi esterification has been employed in the total synthesis of decarestrictine family members, including Decarestrictine I and J. nih.gov For example, in the synthesis of decarestrictine I, Yamaguchi esterification was used to form epoxy dienoic esters which were then subjected to RCM. The method is valuable for creating the ester linkage that forms the macrocyclic core of the decarestrictines.
Wittig Olefination and Horner-Wadsworth-Emmons Olefination
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonium (B103445) ylides. researchgate.netwikipedia.org This reaction is valuable in constructing carbon-carbon double bonds with control over alkene geometry, which is crucial for the E-configuration at the C6 position in this compound. The Horner-Wadsworth-Emmons (HWE) reaction, a variant of the Wittig reaction utilizing phosphonate-stabilized carbanions, is also employed, often favoring the formation of E-olefins, particularly α,β-unsaturated esters. wikipedia.orgsynarchive.com Both reactions have been utilized in the synthesis of decarestrictine family members to introduce necessary alkene functionalities with defined stereochemistry. For instance, Wittig olefination was a key step in the stereoselective total synthesis of decarestrictine O. researchgate.netcolab.ws The HWE olefination has also been reported in the enantioselective synthesis of (+)-decarestrictine L. jst.go.jpjst.go.jpresearchgate.netresearchgate.net
Nozaki-Hiyama-Kishi Reaction
The Nozaki-Hiyama-Kishi (NHK) reaction is a chromium-mediated coupling of vinyl or aryl halides with aldehydes to form allylic alcohols. This reaction is known for its ability to form carbon-carbon bonds under mild conditions and can be highly stereoselective, particularly in intramolecular cyclizations. The intramolecular version of the NHK reaction has been successfully applied to the construction of the 10-membered lactone ring found in decarestrictines. scielo.brresearchgate.netresearchgate.net Studies have investigated the influence of protecting groups on the stereochemical outcome of the intramolecular NHK reaction in forming the C6-C7 bond and setting the configuration at C7 in decarestrictine D synthesis. scielo.brresearchgate.net
MacMillan α-Hydroxylation
MacMillan α-hydroxylation is an organocatalytic method for the enantioselective introduction of a hydroxyl group at the α-carbon of aldehydes and ketones. This reaction is a powerful tool for creating new chiral centers with high enantioselectivity. MacMillan α-hydroxylation has been employed in the synthesis of decarestrictine O and other natural products containing hydroxylated stereocenters. researchgate.netcolab.wsmolaid.commolaid.comnih.gov Its application allows for the stereocontrolled installation of hydroxyl groups at specific positions within the decarestrictine framework.
Hydrolytic Kinetic Resolution
Hydrolytic kinetic resolution (HKR), often catalyzed by chiral metal complexes such as Jacobsen's (salen)Co catalysts, is a method for resolving racemic terminal epoxides into enantiomerically enriched epoxides and 1,2-diols using water as the nucleophile. thieme-connect.comresearchgate.netyoutube.comorgsyn.org This technique is valuable for obtaining chiral building blocks in high enantiomeric excess. HKR has been utilized in the synthesis of decarestrictine D and decarestrictine O to establish chiral diol or epoxide functionalities that are subsequently carried through the synthesis. colab.wsthieme-connect.comresearchgate.netresearchgate.net
Chiral Pool Synthesis Approaches
Chiral pool synthesis involves the use of readily available enantiomerically pure natural products or their derivatives as starting materials to construct complex molecules. This approach leverages the existing stereochemistry of the starting material to control the stereochemistry of the target molecule. Chiral pool approaches have been successfully applied to the synthesis of several decarestrictines, including decarestrictine D, O, and L, utilizing precursors derived from compounds like L-(+)-diethyl tartrate, L-(-)-malic acid, D-(+)-mannitol, and ethyl (R)-3-hydroxybutyrate. colab.wsjst.go.jpresearchgate.netjst.go.jpsemanticscholar.orgthieme-connect.comdntb.gov.uamarquette.edu This strategy simplifies the stereochemical control aspect of the synthesis by building upon pre-existing chirality.
Challenges in Macrocycle Formation and Stereochemical Control
The synthesis of decarestrictines, as 10-membered lactones, presents inherent challenges related to macrocycle formation and the precise control of multiple stereocenters. Macrocyclization reactions, particularly for medium-sized rings like the 10-membered lactone in decarestrictines, can be challenging due to unfavorable entropy and potential transannular interactions that increase enthalpy in the transition state. baranlab.orgmdpi.comacs.org Competing intermolecular reactions, such as dimerization, can also reduce the yield of the desired macrocycle. baranlab.org Achieving high stereoselectivity at each chiral center within the acyclic precursor and maintaining this fidelity during the cyclization step requires careful consideration of reaction conditions, protecting groups, and conformational preferences. scielo.brresearchgate.net The presence of multiple hydroxyl groups and the E-alkene further adds to the complexity of orchestrating a stereoselective total synthesis. ontosight.ai
Formal and Enantioselective Total Syntheses of this compound and Related Members
This compound and other members of the decarestrictine family, including Decarestrictine D, I, J, L, O, C1, and C2, have been targets of numerous synthetic efforts aimed at their formal and enantioselective total synthesis. jst.go.jpresearchgate.netcolab.wsjst.go.jpresearchgate.netthieme-connect.comresearchgate.netsemanticscholar.orgbaranlab.orgacs.org These syntheses showcase diverse strategies employing the methodologies discussed above, often in convergent approaches where fragments containing pre-established stereocenters are coupled.
Key examples include:
Stereoselective total synthesis of decarestrictine O utilizing MacMillan α-hydroxylation, Wittig olefination, hydrolytic kinetic resolution, and ring-closing metathesis (RCM). researchgate.netcolab.ws
Total synthesis of decarestrictine D, involving strategies such as intramolecular Nozaki-Hiyama-Kishi reaction for macrocycle formation and the use of hydrolytic kinetic resolution and Sharpless asymmetric dihydroxylation for stereocenter generation. thieme-connect.comsynarchive.comscielo.brresearchgate.netresearchgate.netsemanticscholar.org
Enantioselective syntheses of decarestrictine L, employing methods like proline-catalyzed α-aminooxylation and HWE olefination, or utilizing chiral pool starting materials like ethyl (R)-3-hydroxybutyrate or tri-O-acetyl-d-glucal. jst.go.jpjst.go.jpresearchgate.netresearchgate.netjst.go.jpthieme-connect.commarquette.eduacs.orgresearchgate.net
Total synthesis of decarestrictine I and J, often featuring RCM as a key step for macrocyclization. jst.go.jpjst.go.jpgoogle.co.inrsc.org
Total syntheses of decarestrictines C1 and C2, starting from L-(-)-malic acid and D-(+)-mannitol and employing RCM. jst.go.jpjst.go.jpresearchgate.net
These synthetic achievements highlight the power of modern organic chemistry to construct complex natural products with high stereochemical control, while also illustrating the challenges inherent in synthesizing medium-sized macrocycles with multiple functionalities.
Table of Decarestrictine Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 528853 |
| Decarestrictine D | 6436370 |
| Decarestrictine I | 11511654 |
| Decarestrictine J | 11511655 |
| Decarestrictine L | 6436369 |
| Decarestrictine O | 44194164 |
| Decarestrictine C1 | 11511652 |
| Decarestrictine C2 | 11511653 |
Data Table: Examples of Synthesis Strategies Applied to Decarestrictines
| Decarestrictine Member | Key Synthesis Strategies Employed | Reference(s) |
| This compound | (General synthesis involves multi-step reactions for ring formation and functionalization) | ontosight.ai |
| Decarestrictine D | Intramolecular Nozaki-Hiyama-Kishi, Hydrolytic Kinetic Resolution, Sharpless Asymmetric Dihydroxylation, Chiral Pool (from L-malic acid, PHB) | thieme-connect.comsynarchive.comscielo.brresearchgate.netresearchgate.netsemanticscholar.org |
| Decarestrictine I | Ring-Closing Metathesis, Yamaguchi Esterification | jst.go.jprsc.org |
| Decarestrictine J | Prins Cyclisation, Ring Closing Metathesis, Enantioselective synthesis | jst.go.jpjst.go.jpresearchgate.netgoogle.co.in |
| Decarestrictine L | Proline-catalyzed α-aminooxylation, Horner-Wadsworth-Emmons Olefination, Chiral Pool (from ethyl (R)-3-hydroxybutyrate, tri-O-acetyl-d-glucal, L-malic acid), Asymmetric Hydroformylation-Initiated Tandem Sequences | jst.go.jpjst.go.jpresearchgate.netresearchgate.netjst.go.jpthieme-connect.commarquette.eduacs.orgresearchgate.net |
| Decarestrictine O | MacMillan α-Hydroxylation, Wittig Olefination, Hydrolytic Kinetic Resolution, Ring-Closing Metathesis, Chiral Pool (from L-(+)-diethyl tartrate) | researchgate.netcolab.wsjst.go.jpjst.go.jpsemanticscholar.orgresearchgate.net |
| Decarestrictine C1 | Esterification, Ring-Closing Metathesis, Sharpless Asymmetric Epoxidation (with (+)-DET), Chiral Pool (from L-(-)-malic acid, D-(+)-mannitol) | jst.go.jpjst.go.jpresearchgate.net |
| Decarestrictine C2 | Esterification, Ring-Closing Metathesis, Sharpless Asymmetric Epoxidation (with (-)-DET), Chiral Pool (from L-(-)-malic acid, D-(+)-mannitol) | jst.go.jpjst.go.jpresearchgate.net |
Biological Activities and Mechanistic Investigations Non Clinical Focus
In Vitro Pharmacological Profiling and Preliminary Activity Screening
In vitro pharmacological profiling and preliminary activity screening of decarestrictines, including Decarestrictine N, have been conducted to identify their biological effects. researchgate.netslideshare.netmdpi.com These screenings often involve testing the compounds against various biological targets and pathways using cell-based assays and biochemical methods. acs.org The decarestrictine family was initially detected through chemical screening methods. researchgate.netjst.go.jp While specific detailed in vitro pharmacological profiling data solely for this compound is limited in the provided search results, studies on the decarestrictine family indicate their potential in inhibiting cholesterol biosynthesis. marquette.edujst.go.jpresearchgate.net
Exploration of Biological Targets and Pathways
Exploration of the biological targets and pathways modulated by decarestrictines, including insights relevant to this compound, has focused on their impact on cellular processes such as lipid metabolism and interactions with microbial organisms.
Inhibition of Cholesterol Biosynthesis (e.g., HEP-G2 cell assay)
Decarestrictines, including Decarestrictine D, have demonstrated inhibitory effects on cholesterol biosynthesis in in vitro studies using HEP-G2 liver cells. scielo.brresearchgate.netnih.gov This effect has also been corroborated by in vivo studies in normolipidemic rats for Decarestrictine D. scielo.br The HEP-G2 cell assay is a common method for evaluating compounds that modulate cholesterol metabolism. d-nb.infonih.govnih.gov While the specific data for this compound's activity in this assay is not explicitly detailed in the search results, its structural similarity to other decarestrictines known to inhibit cholesterol biosynthesis suggests a potential for similar activity.
Antimicrobial Activities (e.g., Antifungal, Antibacterial)
Research has explored the antimicrobial activities of decarestrictines, including their effects against fungi and bacteria. marquette.edujst.go.jpmetabolomicsworkbench.orgscielo.br Some studies indicate that certain decarestrictines may not exhibit significant antibacterial or antifungal activity. For instance, Decarestrictine D appears to be highly selective and does not show significant antibacterial, antifungal, antiprotozoal, or antiviral activity. scielo.brscielo.br However, other natural products from fungi have demonstrated antibacterial and antifungal properties, suggesting that antimicrobial activity can vary among different classes of fungal metabolites. nih.govmdpi.comnih.govmdpi.comchemmethod.com The specific antimicrobial profile of this compound would require dedicated screening studies.
DNA-Binding Activity (for related decarestrictines, e.g., Decarestrictine D)
While direct evidence for this compound's DNA-binding activity is not available in the provided results, studies on related decarestrictines, such as Decarestrictine D and its bisglycosylated derivatives, have revealed DNA-binding properties. nih.govtandfonline.comnih.gov These findings suggest potential avenues for structure-activity relationship investigations within the decarestrictine family regarding DNA interactions. scielo.brresearchgate.netscielo.brsci-hub.se
Mechanistic Hypotheses for Observed Biological Effects
Mechanistic hypotheses for the observed biological effects of decarestrictines, including potential implications for this compound, are based on their chemical structures and interactions with cellular components. mdpi.comjapsonline.com
Interactions with Cellular Components
The biological activities of decarestrictines are hypothesized to arise from their interactions with various cellular components. mdpi.comjapsonline.comelifesciences.org For compounds that inhibit cholesterol biosynthesis, potential mechanisms could involve interference with enzymes in the mevalonate (B85504) pathway, such as HMG-CoA reductase, a key regulatory enzyme in cholesterol synthesis. nih.gov The observed DNA-binding activity of related decarestrictines like Decarestrictine D suggests potential interactions with nucleic acids. tandfonline.comsci-hub.se The macrolactone structure of decarestrictines may facilitate interactions with cellular membranes or other lipophilic components. Further detailed investigations are needed to fully elucidate the specific cellular targets and interaction mechanisms of this compound. nih.govnih.govmdpi.commdpi.commdpi.com
Interference with Metabolic Pathways
Research into the biological activities of decarestrictines has indicated their potential to interfere with metabolic processes. While the specific mechanisms by which this compound impacts metabolic pathways are not extensively detailed in the currently available literature, other decarestrictines have shown effects on metabolic processes such as cholesterol biosynthesis metabolomicsworkbench.orgwikipedia.org. The decarestrictines, as a family of metabolites, have been noted for their inhibitory effects on cholesterol biosynthesis metabolomicsworkbench.orgwikipedia.org. This suggests a potential interaction with the enzymatic pathways involved in sterol production. However, information specifically elucidating the interference of this compound with particular metabolic pathways was not identified in the consulted sources.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental in understanding how modifications to a compound's chemical structure influence its biological activity nih.govmetabolomicsworkbench.orgnih.gov. For the decarestrictine family of compounds, SAR studies have been conducted to identify the structural determinants responsible for their observed biological effects, such as cholesterol inhibitory activity and cytotoxicity metabolomicsworkbench.orgchem960.comwikipedia.orgnih.gov. These investigations often involve the synthesis and evaluation of analogues and derivatives with targeted structural changes to assess the impact of these modifications on potency and selectivity chem960.comnih.govnih.govnih.gov.
Preclinical Research Applications of Decarestrictine N As a Research Tool
Use in In Vitro and Ex Vivo Biological Models
In vitro and ex vivo biological models are essential tools in preclinical research for evaluating the direct effects of compounds on cells, tissues, or organs outside their normal biological context. In vitro studies typically involve testing compounds on cultured cells or isolated enzymes and receptors, providing insights into direct cellular or molecular interactions. Ex vivo models utilize tissues or organs removed from an organism, allowing for the study of compound effects in a more complex, yet controlled, environment that retains some of the native tissue architecture and function.
While specific published data detailing the use of Decarestrictine N in in vitro or ex vivo models is not extensively available, research on other decarestrictine analogues highlights the potential applications of this compound class in such systems. For instance, decarestrictine analogues and Decarestrictine D have demonstrated cytotoxic activity against various cancer cell lines in in vitro assays. nih.gov Decarestrictines A to D were found to inhibit cholesterol biosynthesis in in vitro testing using a HEP-G2 cell assay. nih.govresearchgate.net Additionally, Decarestrictine A was identified in an extract that showed potential ex vivo anti-inflammatory effects by inhibiting prostaglandin (B15479496) E2 release. chem960.com These examples suggest that this compound could potentially be investigated using similar in vitro and ex vivo approaches to explore its biological activities, such as cytotoxicity, enzyme inhibition, or effects on cellular pathways.
Potential for Chemical Biology Probes
Chemical biology probes are small molecules used as tools to perturb specific biological processes or targets within cells or organisms, thereby helping to elucidate protein function and biological pathways. wikipedia.orgreadthedocs.io High-quality chemical probes are characterized by their potency, selectivity, and well-defined mechanism of action. wikipedia.orgreadthedocs.io They are invaluable for target validation and understanding the biological roles of potential drug targets. wikipedia.orgreadthedocs.io
The structural uniqueness of this compound metabolomicsworkbench.org and the reported biological activities of related decarestrictines nih.govnih.govresearchgate.net suggest a potential for this compound to be developed into a chemical biology probe. If this compound is found to interact with a specific biological target with high affinity and selectivity, it could be modified or utilized in its native form as a probe to study the function of that target in various biological systems. The development of labeled probes, for example, can be crucial for applications such as imaging or target engagement studies. While there are no specific reports on this compound being used as a chemical biology probe yet, its potential biological activities make it a candidate for such future applications in chemical biology research.
General Preclinical Methodologies for Natural Product Evaluation
The preclinical evaluation of natural products like this compound involves a series of systematic methodologies to identify, characterize, and assess their potential therapeutic value. This process often begins with screening for biological activity and then proceeds to more detailed studies to understand the mechanism of action and potential targets.
High-Throughput Screening Integration
High-throughput screening (HTS) is a widely used method in preclinical research that allows for the rapid evaluation of large libraries of compounds against a specific biological target or phenotype. chem960.com HTS leverages automation and miniaturization to quickly identify compounds with desired activity, known as "hits." chem960.com Natural product libraries are frequently included in HTS campaigns as a rich source of novel bioactive molecules.
Decarestrictine D has been mentioned in the context of chemical screening, which can involve HTS. nih.gov The integration of this compound into HTS workflows would involve preparing the compound in suitable formats, such as in microplates, and testing its activity in a relevant biological assay. This could involve cell-based assays to look for effects on cell viability, proliferation, or specific cellular pathways, or biochemical assays to assess inhibition or activation of enzymes or receptors. HTS can efficiently identify initial hits, which can then be further investigated.
Target Identification Strategies
Identifying the specific biological target(s) of a bioactive natural product is crucial for understanding its mechanism of action and for further drug development. Target identification strategies are employed to decipher how a compound exerts its observed biological effects at the molecular level.
Various approaches exist for target identification, including both labeled and label-free techniques. Labeled methods involve attaching a tag (e.g., a fluorescent label or biotin) to the natural product to facilitate the isolation and identification of binding proteins. Chemical proteomics, a powerful approach, can be used to selectively identify small-molecule targets within complex biological samples. Label-free techniques, on the other hand, rely on detecting changes in protein properties upon binding to the natural product without chemical modification of the compound. Genetic approaches can also be used to infer targets by studying genetic interactions that influence the compound's activity.
Future Research Directions and Perspectives
Advancements in Biosynthetic Pathway Elucidation and Engineering
Understanding the biosynthetic pathways of natural products like Decarestrictine N is crucial for sustainable production and the generation of analogues. Research in this area involves identifying the enzymes and genetic clusters responsible for their formation. For the decarestrictine family, studies have focused on the fungal nonanolide biosynthesis, identifying enzymes involved in forming the 10-membered lactone core. nih.gov For instance, the thioesterase enzyme DcsB from the decarestrictine C1 biosynthetic pathway has been shown to efficiently perform medium-ring lactonizations, a synthetically challenging step. nih.gov
Future research will likely involve:
Complete Elucidation of the this compound Pathway: While some aspects of decarestrictine biosynthesis are known, the specific pathway leading to this compound requires full characterization. This involves identifying all relevant genes and enzymes.
Enzyme Engineering: Modifying biosynthetic enzymes through techniques like directed evolution or rational design can lead to improved efficiency, altered substrate specificity, and the production of novel decarestrictine analogues. mednexus.org
Metabolic Engineering of Host Organisms: Engineering the microorganisms that naturally produce decarestrictines (such as Penicillium species) or introducing the biosynthetic gene clusters into heterologous hosts can optimize production yields and facilitate the generation of diverse analogues. bu.edu
Novel Synthetic Strategies for Accessing Complex Analogues
The complex structure of decarestrictines, particularly the 10-membered lactone ring and multiple chiral centers, presents significant challenges for chemical synthesis. oup.comacs.org Numerous synthetic strategies have been developed for various decarestrictine analogues, including approaches utilizing ring-closing metathesis (RCM), stereoselective reductions, and macrolactonization reactions. jst.go.jpnih.goviaea.org
Future research will focus on developing novel and more efficient synthetic methodologies, such as:
Stereocontrolled Synthesis: Developing highly stereoselective reactions to precisely control the configuration of the multiple chiral centers in this compound and its analogues. acs.org
Exploration of New Catalytic Methods: Utilizing novel catalysts and catalytic reactions, such as alkene metathesis, to facilitate key bond formations and cyclizations. dntb.gov.ua
Flow Chemistry and Automation: Implementing continuous flow processes and automation in decarestrictine synthesis could enable faster optimization and larger-scale production.
Deeper Mechanistic Understanding of Biological Activities
While some biological activities have been associated with the decarestrictine family, the precise mechanisms of action, particularly for this compound, are not fully understood. ontosight.aioup.com Decarestrictines were initially studied for their cholesterol biosynthesis inhibitory effects, although the exact target remains unclear for some derivatives. oup.com Research also indicates potential antimicrobial, antifungal, and cytotoxic properties. ontosight.ai
Future research aims to:
Identify Specific Molecular Targets: Elucidating the protein or enzymatic targets that this compound interacts with to exert its biological effects. This can involve biochemical assays, pull-down experiments, and activity-based protein profiling. nih.govdrughunter.com
Characterize Downstream Signaling Pathways: Understanding the cellular pathways and processes that are modulated by this compound binding to its target(s).
Investigate Structure-Activity Relationships (SAR): Synthesizing and testing a range of this compound analogues with specific structural modifications to understand how different parts of the molecule contribute to its activity and target binding. This can help identify key pharmacophores.
Expanding the Scope of Biological Screening and Target Identification
The reported biological activities of decarestrictines suggest a broader potential than currently understood. ontosight.ai Phenotypic screening, which assesses the effect of a compound on a biological system without a pre-defined target, can be a powerful approach to uncover new activities. pharmafeatures.com
Future research will involve:
High-Throughput Screening (HTS): Screening this compound and its analogues against diverse biological targets and cellular assays to identify novel activities, such as antiviral, anti-inflammatory, or antiparasitic effects. nih.gov
Phenotypic Screening: Utilizing cell-based or organism-based screens to discover unexpected biological effects and potential therapeutic applications. pharmafeatures.comnih.gov
Target Identification Strategies: Employing various methods, including biochemical, genetic, and computational approaches, to identify the molecular targets responsible for any newly discovered biological activities. nih.govdrughunter.com This is particularly important for hits identified through phenotypic screens. nih.gov
Screening Against Specific Pathogens and Disease Models: Testing the efficacy of this compound against a wider range of bacteria, fungi, viruses, and relevant disease models. mdpi.com
Integration of Computational and Theoretical Approaches in this compound Research
Computational methods are becoming increasingly valuable in natural product research, aiding in structure elucidation, predicting biological activity, understanding mechanisms, and guiding synthesis. oup.comnih.gov
Future research will integrate computational and theoretical approaches, including:
Molecular Docking and Dynamics Simulations: Predicting the binding modes and affinities of this compound to potential biological targets to gain insights into its mechanism of action.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing computational models that correlate the chemical structures of decarestrictine analogues with their biological activities to predict the activity of new compounds and guide analogue design.
De Novo Design: Using computational algorithms to design novel molecules based on the decarestrictine scaffold with desired properties and predicted activities.
Biosynthetic Pathway Prediction: Employing bioinformatics tools to analyze genomic data of producing organisms and predict the enzymes and steps involved in this compound biosynthesis. researchgate.net
In Silico ADME/Tox Prediction: Using computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity profiles of this compound and its analogues to prioritize promising candidates for further investigation. acsir.res.in
Computational-aided Structural Elucidation: Utilizing computational methods, such as NMR prediction, to assist in the structural determination of new decarestrictine derivatives. oup.com
By pursuing these future research directions, the scientific community can gain a more comprehensive understanding of this compound, potentially leading to the discovery of new therapeutic applications and the development of more efficient and sustainable methods for its production and the generation of novel analogues.
Q & A
Basic Research Questions
Q. What experimental approaches are most effective for isolating and characterizing Decarestrictine N from fungal sources?
- Methodological Answer : Isolation typically employs OSMAC (One Strain Many Compounds) principles to alter fermentation conditions (e.g., pH, nutrient stress) and induce secondary metabolite production. Post-isolation, structural characterization relies on NMR (¹H, ¹³C) and HR-MS to resolve stereochemistry and confirm molecular formulas. For example, this compound was identified via ¹³C-labeled acetate feeding experiments to trace biosynthetic pathways .
- Key Considerations : Ensure reproducibility by documenting fermentation parameters (temperature, agitation) and purification protocols (HPLC gradients, solvent systems). Cross-validate spectral data with published libraries to avoid misassignment .
Q. How do researchers validate the purity and stability of this compound in vitro?
- Methodological Answer : Purity is assessed using HPLC-DAD/ELSD (≥95% purity threshold). Stability studies involve incubating the compound under varying pH, temperature, and light conditions, followed by LC-MS monitoring. For hygroscopic compounds like this compound, lyophilization and inert-atmosphere storage are critical to prevent degradation .
- Data Interpretation : Use kinetic modeling (e.g., Arrhenius plots) to predict shelf life. Report deviations in purity thresholds that may skew bioactivity results .
Advanced Research Questions
Q. What mechanistic contradictions exist in the proposed biosynthetic pathway of this compound, and how can they be resolved experimentally?
- Methodological Answer : Biosynthetic hypotheses for this compound involve non-enzymatic allyl carbocation rearrangements post-epoxidation. Contradictions arise from isotopic labeling (¹⁸O₂) data showing pH-dependent regioselectivity in water nucleophilic attacks. To resolve these, employ in situ NMR under controlled pH/O₂ conditions and compare with computational models (DFT calculations) to validate intermediate stability .
- Data Synthesis : Contrast labeling patterns in this compound with its analogs (e.g., Decarestrictine D/O) to identify conserved vs. divergent steps. Reconcile discrepancies using time-resolved MS/MS profiling .
Q. How can researchers design assays to differentiate this compound’s bioactivity from structurally similar polyketides?
- Methodological Answer : Use orthogonal bioassays:
- Target-Specific : Enzyme inhibition (e.g., acetyltransferase assays) with IC₅₀ comparisons.
- Phenotypic : Cytotoxicity screens (e.g., NIH/3T3 vs. cancer cell lines) with dose-response curves.
- Omics Integration : Transcriptomic profiling (RNA-seq) to identify unique gene expression signatures induced by this compound vs. analogs .
Q. What experimental controls are critical when studying this compound’s epigenetic modulation effects?
- Methodological Answer : Include:
- Negative Controls : Solvent-only (DMSO) and inactive analogs (e.g., Decarestrictine C).
- Positive Controls : Known HDAC inhibitors (e.g., trichostatin A).
- Biological Replicates : ≥3 independent experiments to account for batch variability.
- Epigenetic Validation : ChIP-qPCR for histone acetylation marks post-treatment .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data for this compound across different studies?
- Methodological Answer : Conduct meta-analysis using PRISMA guidelines to assess heterogeneity sources:
- Experimental Variables : Compare cell lines (e.g., primary vs. immortalized), assay endpoints (apoptosis vs. proliferation), and compound purity.
- Statistical Re-evaluation : Apply random-effects models to quantify between-study variance. For in vivo discrepancies, evaluate species-specific pharmacokinetics (e.g., murine vs. zebrafish models) .
- Reporting Standards : Adopt MIAME (Microarray) or ARRIVE (Animal Research) guidelines to enhance cross-study comparability .
Experimental Design Optimization
Q. What strategies improve the reproducibility of this compound’s biosynthesis in heterologous hosts?
- Methodological Answer : Optimize codon usage for fungal PKS genes in bacterial systems (e.g., E. coli), and co-express redox partners (e.g., cytochrome P450s). Monitor intermediate accumulation via LC-HRMS and adjust induction timing (e.g., IPTG concentration gradients) .
- Troubleshooting : Use CRISPRi to silence competing pathways. Validate titers via qPCR for key biosynthetic genes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
